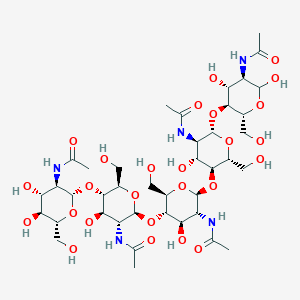

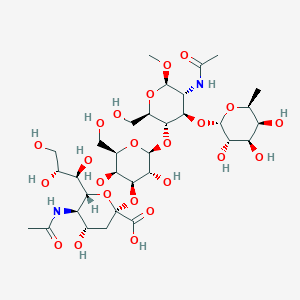

Sialil Lewis X metil glucósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sialyl Lewis X and its derivatives involves complex chemical and enzymatic methodologies. Early studies by El-Sokkary et al. (1998) detailed the synthesis of a tetrasaccharide glycoside core of sialyl Lewis X through a series of coupling reactions and protective group manipulations, achieving the target compound with significant yields (El-Sokkary et al., 1998). Koeller and Wong (2000) highlighted a chemoenzymatic approach to synthesize sialyl-trimeric-Lewis x by combining chemical synthesis for the core structure and enzymatic methods for adding terminal sialic acid and fucose residues (Koeller & Wong, 2000).

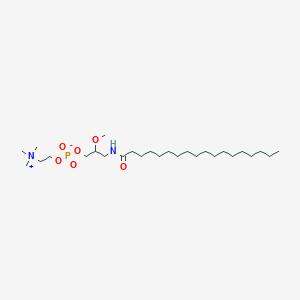

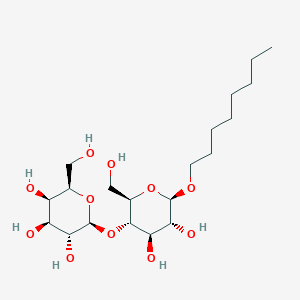

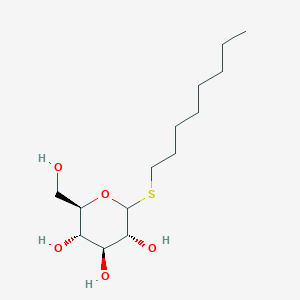

Molecular Structure Analysis

The molecular structure of sialyl Lewis X methyl glycoside and related compounds has been extensively studied to understand its binding affinity and specificity towards selectin molecules. Chemical-enzymatic synthesis techniques have been utilized to produce sialyl Lewis X and derivatives, allowing detailed conformational analysis and study of their interactions with selectins (Ichikawa et al., 1992).

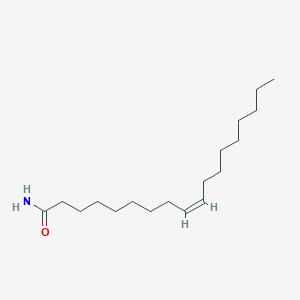

Chemical Reactions and Properties

Research has focused on modifying the sialyl Lewis X structure to enhance its biological activity and stability. This includes the synthesis of C-glycoside analogues and sulfated analogues to investigate the impact of these modifications on selectin binding and inhibition potential. For instance, Misra et al. (2000) synthesized sulfated analogues of sialyl Lewis X to explore their interaction with selectins (Misra et al., 2000).

Physical Properties Analysis

The physical properties of sialyl Lewis X methyl glycoside and its analogues, such as solubility, stability, and melting points, are crucial for their application in biological studies and pharmaceutical development. These properties are influenced by the molecular structure and the presence of functional groups, affecting their interaction with biological molecules and systems.

Chemical Properties Analysis

The chemical properties, including reactivity, selectin binding affinity, and enzymatic modification susceptibility, are key to the biological functionality of sialyl Lewis X methyl glycoside. Studies have demonstrated the ability to enzymatically modify sialyl Lewis X structures to produce variants with different selectin binding affinities, showcasing the compound's versatility for biological research and therapeutic applications (Cao et al., 2008).

Aplicaciones Científicas De Investigación

Papel en la investigación de la enfermedad de Parkinson

sLeX se ha estudiado en el contexto de la enfermedad de Parkinson (EP). Es un tetrasacárido sialilado y fucosilado que juega un papel esencial en los procesos de reconocimiento célula-célula . En la EP, la expresión de sLeX se altera, lo que tiene consecuencias importantes en la señalización intracelular y la función inmunitaria . El glúcido se expresa en las neuronas, incluidas las neuronas dopaminérgicas, y la microglía . Esto sugiere que sLeX puede tener un papel en la señalización neuronal y la inmunomodulación en condiciones patológicas .

Implicación en los procesos inmunitarios

En condiciones fisiológicas normales, sLeX puede afectar el proceso inmunitario . Es un ligando común de las tres selectinas, L-selectina, E-selectina y P-selectina, y juega un papel importante en múltiples fenómenos fisiológicos al interactuar con las selectinas .

Papel en el proceso de fertilización

sLeX también juega un papel en el proceso de fertilización . Es un miembro de los carbohidratos corporales y es un tetrasacárido inherente al tipo de sangre en la superficie de diferentes células .

Asociación con defectos de adhesión leucocitaria

Una expresión más baja de sLeX podría causar defectos de adhesión leucocitaria (LAD) II . Esto sugiere que sLeX juega un papel crucial en la adhesión leucocitaria

Mecanismo De Acción

Target of Action

Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .

Mode of Action

The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .

Biochemical Pathways

The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .

Result of Action

The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .

Action Environment

The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .

Safety and Hazards

Propiedades

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVDUZXAAXDNBM-NKMYSRQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)